Boc-N-Me-D-Arg(Tos)-OH
Description
Boc-N-Me-D-Arg(Tos)-OH is a synthetic derivative of the amino acid arginine, designed for use in solid-phase peptide synthesis (SPPS). alfa-chemistry.com Its structure incorporates four key modifications from the natural L-arginine: a tert-butyloxycarbonyl (Boc) group on the α-amine, a methyl (Me) group on the α-amine, a D-configuration at the α-carbon, and a tosyl (Tos) group protecting the side-chain guanidino function. Each of these features is intentionally introduced to control reactivity and modulate the properties of the final peptide. This compound serves as a valuable tool for chemists aiming to create peptides with enhanced stability, altered conformation, and specific biological activities that are unachievable with natural amino acids alone.
Table 1: Functional Components of this compound
| Component | Full Name | Type of Modification | Purpose in Peptide Synthesis |
|---|---|---|---|
| Boc | tert-Butyloxycarbonyl | Nα-Amine Protecting Group | Prevents unwanted polymerization during peptide coupling; removed under acidic conditions. peptide.comorganic-chemistry.org |
| N-Me | N-Methyl | Backbone Modification | Increases resistance to enzymatic degradation, enhances solubility, and restricts peptide conformation. merckmillipore.comscielo.org.mx |
| D-Arg | D-Arginine | Stereochemical Isomer | Confers significant stability against proteases, leading to longer biological half-life. nih.govlifetein.com |
| Tos | Tosyl (p-Toluenesulfonyl) | Side-Chain Protecting Group | Masks the highly reactive guanidino group of arginine to prevent side reactions during synthesis. peptide.compeptide.com |
The synthesis of peptides is a stepwise process that involves the sequential coupling of amino acids to form a chain. Because amino acids are polyfunctional molecules, containing at least an amine group, a carboxylic acid group, and a side chain, selective protection is essential to ensure the formation of the correct peptide bond and prevent unwanted side reactions. peptide.comcsic.es Protecting groups are temporary modifications that mask a reactive functional group, rendering it inert during a chemical reaction. ug.edu.pl
In peptide synthesis, the α-amine of an incoming amino acid must be protected to prevent it from reacting with itself (oligomerization). peptide.com The tert-butyloxycarbonyl (Boc) group is a widely used Nα-protecting group, particularly in the "Boc strategy" of solid-phase peptide synthesis. alfa-chemistry.compeptide.com It is stable to many reaction conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA), to allow for the next amino acid to be coupled. peptide.comorganic-chemistry.org
Furthermore, the reactive functional groups present in the side chains of many amino acids (like the guanidino group of arginine) must also be protected throughout the synthesis. peptide.com These side-chain protecting groups are typically designed to be stable to the conditions used for Nα-deprotection and are only removed at the final stage of synthesis, often during cleavage of the peptide from the solid support. peptide.com This concept of differential removal is known as an "orthogonal protection strategy," which is fundamental to the successful synthesis of complex peptides. peptide.comorganic-chemistry.org
Arginine is a unique amino acid due to its side chain, which contains a guanidinium (B1211019) group. This group is strongly basic (pKa ≈ 12.5) and remains protonated under physiological conditions, conferring a positive charge. The planar, charge-delocalized nature of the guanidinium group allows it to form multiple hydrogen bonds and engage in strong electrostatic interactions, making it a critical residue for molecular recognition, protein stability, and biological function. peptide.comresearchgate.net
In peptide science, arginine and its derivatives are of great interest for several reasons:
Biological Activity: The guanidinium group is often essential for the binding of peptides to their biological targets, including enzymes and cell surface receptors. peptide.comresearchgate.net
Cell Penetration: Arginine-rich peptides are well-known for their ability to cross cellular membranes, making them valuable as carriers for delivering drugs and other molecular cargo into cells. nih.gov
Modulating Aggregation: Arginine can act as a suppressor of protein aggregation and is used in the biopharmaceutical industry to improve protein solubility and stability. nih.gov
Synthetic Utility: To incorporate arginine into a peptide synthetically, its highly reactive guanidino group must be masked. Protecting groups like tosyl (Tos), pentamethylchromansulfonyl (Pmc), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) are commonly used. peptide.compeptide.com The tosyl group is a robust protecting group that is stable throughout Boc-based synthesis and is typically removed with strong acids like hydrogen fluoride (B91410) (HF). peptide.compeptide.com
N-methylation, the substitution of the amide proton in a peptide backbone with a methyl group, is a powerful strategy for optimizing the properties of bioactive peptides. merckmillipore.comresearchgate.net This seemingly minor modification can induce significant changes in a peptide's biological and physicochemical characteristics. scielo.org.mx
Key effects of N-methylation include:
Proteolytic Resistance: The presence of the N-methyl group provides steric hindrance that blocks access by proteolytic enzymes, which are responsible for degrading peptides in the body. This dramatically increases the peptide's stability and in vivo half-life. merckmillipore.comscielo.org.mxenamine.net
Conformational Constraint: N-methylation restricts the rotation around the peptide bond, reducing the conformational flexibility of the peptide backbone. This can lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for its target. scielo.org.mxresearchgate.net
Improved Permeability and Solubility: By removing a hydrogen bond donor (the amide N-H), N-methylation can reduce interchain aggregation and increase the lipophilicity of a peptide, which may improve its solubility and ability to cross cell membranes. merckmillipore.comscielo.org.mx
However, the introduction of N-methylated amino acids can also present synthetic challenges, as the increased steric bulk can hinder coupling reactions during peptide synthesis. scielo.org.mx
With the exception of glycine, all amino acids are chiral molecules that exist as two non-superimposable mirror images, or enantiomers: the L-form and the D-form. Proteins in virtually all living organisms are constructed exclusively from L-amino acids. rsc.org The strategic incorporation of D-amino acids into synthetic peptides is a cornerstone of modern medicinal chemistry. jpt.com
The primary advantage of using D-amino acids is the enhanced stability they confer upon peptides. lifetein.com Proteases, the enzymes that break down peptides and proteins, are stereospecific and evolved to recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, making them highly resistant to enzymatic degradation. nih.govlifetein.com This resistance translates to a much longer half-life in biological systems, a crucial property for therapeutic peptides. jpt.comnih.gov
Table 2: Mentioned Chemical Compounds
| Abbreviation/Common Name | Full Chemical Name |
| This compound | Nα-tert-Butyloxycarbonyl-Nα-methyl-Nω-tosyl-D-arginine |
| Boc | tert-Butyloxycarbonyl |
| Tos | Tosyl (p-Toluenesulfonyl) |
| Pmc | Pentamethylchromansulfonyl |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |
| TFA | Trifluoroacetic acid |
| HF | Hydrogen fluoride |
| L-Arginine | (S)-2-Amino-5-guanidinopentanoic acid |
| D-Arginine | (R)-2-Amino-5-guanidinopentanoic acid |
| Glycine | 2-Aminoacetic acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6S/c1-13-8-10-14(11-9-13)30(27,28)22-17(20)21-12-6-7-15(16(24)25)23(5)18(26)29-19(2,3)4/h8-11,15H,6-7,12H2,1-5H3,(H,24,25)(H3,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYPUFUDTDVBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for studying this compound in drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
